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molecular formula C7H12O2 B159482 tert-Butyl acrylate CAS No. 1663-39-4

tert-Butyl acrylate

Cat. No. B159482
M. Wt: 128.17 g/mol
InChI Key: ISXSCDLOGDJUNJ-UHFFFAOYSA-N
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Patent
US08802235B2

Procedure details

The multi-arm acrylic acid star polymer was synthesized and reported in FIG. 4. For example, the tert-butyl acrylate star polymer from Example 2 (2.50 g, 19.5 mmol) was dissolved in 200 mL of dichloromethane, and 75 mL of trifluoroacetic acid (TFA, 975 mmol) was then added. The mixture was stirred vigorously until the generation of white precipitate ceased. The precipitate was filtered and washed with dichloromethane and diethyl ether, and then dried under reduced pressure overnight. Treatment of the poly(tert-butyl acrylate) star polymers of different molecular weights with TFA acid in dichloromethane yielded the corresponding acid star polymers. The molecular structures and weights of the resulting polymers (FIG. 4) were determined by 1H-NMR and SEC (see Example 7), respectively. 1H-NMR (CDCl3, 400 MHz): 1H-NMR (CDCl3, 400 MHz): δ=4.66 (q, 8H), 4.30 (q, 4H), 4.14 (q, 8H), 2.25 (brs), 1.86 (brs), 1.65-1.27 (brs, overlap), 1.30 (t, 12H). In this example, n may range from 2 to 500, but is typically between about 2 and 30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[F:10][C:11]([F:16])([F:15])[C:12]([OH:14])=[O:13]>ClCCl>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH3:7][C:6]([O:5][C:1]([CH:2]=[CH2:3])=[O:4])([CH3:9])[CH3:8].[F:10][C:11]([F:16])([F:15])[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously until the generation of white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with dichloromethane and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O
Name
Type
product
Smiles
CC(C)(C)OC(=O)C=C
Name
Type
product
Smiles
FC(C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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